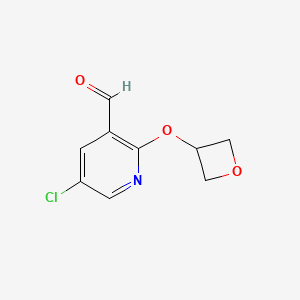
3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid: is an organic compound that features a piperidine ring attached to a pyridine ring through a propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated piperidine.
Introduction of the Propanoic Acid Chain:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Halogenated or alkylated derivatives of the pyridine ring.
科学研究应用
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form complexes with metals.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological pathways.
Medicine:
Therapeutic Agents: It may be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The propanoic acid chain can enhance the compound’s solubility and bioavailability.
相似化合物的比较
3-(3-Pyridyl)propionic acid: This compound lacks the piperidine ring but shares the pyridine and propanoic acid moieties.
3-(2-Pyridyldithio)propanoic acid: This compound features a disulfide linkage instead of the piperidine ring.
Uniqueness: 3-(2-(Pyridin-3-yl)piperidin-1-yl)propanoic acid is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-(2-pyridin-3-ylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-9-15-8-2-1-5-12(15)11-4-3-7-14-10-11/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,16,17) |
InChI 键 |
JNYIZIRJPHQNSU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



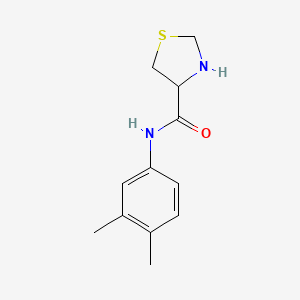
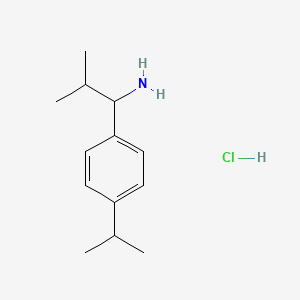
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)

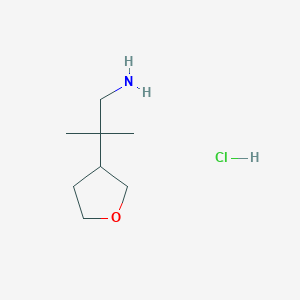
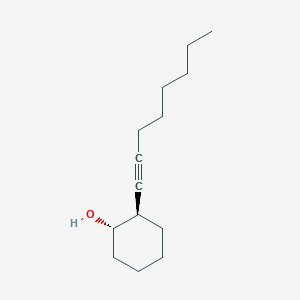
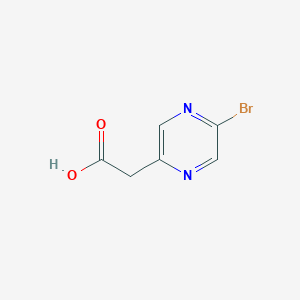

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
